(5E)-2-(3-chloroanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one
Description
This compound belongs to the thiazol-4-one family, characterized by a five-membered thiazole ring with a ketone group at position 4. The (5E)-configuration indicates an E-isomer at the exocyclic double bond between positions 5 and the substituted benzylidene group. Key structural features include:
- Substituents: A 3-chloroanilino group at position 2 and a 3-chloro-4-methoxyphenyl methylidene group at position 5.
- Electronic Effects: The chlorine atoms (electron-withdrawing) and methoxy group (electron-donating) create a polarized aromatic system, influencing reactivity and intermolecular interactions.
- Spatial Arrangement: The E-configuration ensures a planar geometry, enhancing conjugation across the thiazole-benzylidene system .
Properties
Molecular Formula |
C17H12Cl2N2O2S |
|---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-chlorophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12Cl2N2O2S/c1-23-14-6-5-10(7-13(14)19)8-15-16(22)21-17(24-15)20-12-4-2-3-11(18)9-12/h2-9H,1H3,(H,20,21,22)/b15-8+ |
InChI Key |
HUJXUQDATVPTIT-OVCLIPMQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=NC3=CC(=CC=C3)Cl)S2)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC(=CC=C3)Cl)S2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-4-methoxybenzylidene)-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 3-chloro-4-methoxybenzaldehyde with 3-chloroaniline in the presence of a thiazolidinone precursor. The reaction is often carried out under reflux conditions in a suitable solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-chloro-4-methoxybenzylidene)-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chloro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thiazolidinones with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Potential use as a corrosion inhibitor for metals.
Mechanism of Action
The mechanism of action of 5-(3-chloro-4-methoxybenzylidene)-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and cancer pathways.
Pathways Involved: It can modulate signaling pathways such as NF-κB and MAPK, leading to anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
Substituent variations significantly impact physicochemical properties and synthetic accessibility. Key examples include:
Key Observations :
- Electron-Donating Groups : Methoxy (in 9e, 9f) enhances solubility but reduces electrophilicity compared to chloro substituents.
- Heterocyclic Systems : Benzodioxol (9e) and dihydrobenzodioxin (9f) introduce oxygen-rich moieties, favoring hydrogen bonding .
Isomeric Variations (E vs. Z)
The E-configuration in the target compound contrasts with Z-isomers reported in (e.g., (Z)-5-(substituted benzylidene) derivatives).
- Planarity : The E-isomer’s trans arrangement maximizes conjugation, leading to higher UV absorption and stability compared to Z-isomers .
- Synthetic Accessibility : Z-isomers often require lower reaction temperatures (e.g., 90°C vs. 110°C for E-isomers) due to steric constraints during cyclization .
Core Structure Modifications
Compounds with alternative cores but similar substituents include:
- Thiazolidinones (): Feature a saturated thiazolidine ring, reducing aromaticity and increasing flexibility. Example: 5-(Z)-arylidene-2-arylidenehydrazono-4-thiazolidinones .
- Triazole-Thiones (): Incorporate a triazole ring, introducing additional nitrogen atoms for hydrogen bonding. Example: (E)-4-(2-chlorobenzylideneamino)-3-(2-chlorophenyl)-1,2,4-triazole-5-thione .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
